Thermal Stability: Glycosyl Fluoride Outperforms Chloride, Bromide, and Iodide Counterparts
The glycosyl fluoride donor exhibits higher thermal stability than the corresponding glycosyl chlorides, bromides, and iodides [1]. This stability difference is qualitative but well-established in the literature, permitting purification by distillation or silica-gel chromatography and enabling long-term storage without significant degradation.
| Evidence Dimension | Thermal Stability |
|---|---|
| Target Compound Data | Stable; can be purified by chromatography; remains intact during storage at –20 °C |
| Comparator Or Baseline | Glycosyl chlorides, bromides, and iodides: thermally labile; decompose upon attempted chromatography or prolonged storage |
| Quantified Difference | Not quantified; stability advantage is qualitative but widely cited. |
| Conditions | Literature consensus; specific storage recommendation –20 °C (TCI, Wako, GlpBio) |
Why This Matters
Superior thermal stability translates to reliable long-term storage and easier handling in multi-step synthetic campaigns, reducing procurement frequency and minimizing wasted material from decomposition.
- [1] Dedola, S., Hughes, D. L., & Field, R. A. (2010). Peracetylated α-D-glucopyranosyl fluoride and peracetylated α-maltosyl fluoride. Acta Crystallographica Section C: Crystal Structure Communications, 66(3), o124–o127. View Source
